molecular formula C14H7Cl2N3O3 B5502088 5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5502088
M. Wt: 336.1 g/mol
InChI Key: PKBBCFBQPGRMSQ-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3/c15-11-6-3-9(7-12(11)16)14-17-13(18-22-14)8-1-4-10(5-2-8)19(20)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBBCFBQPGRMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The dichlorophenyl group can be subjected to nucleophilic substitution reactions.

    Substitution: The oxadiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 5-(3,4-dichlorophenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.

    Reduction: Formation of 5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives with substituted groups.

    Substitution: Formation of various substituted oxadiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may result in different biological activities.

    3-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the dichlorophenyl group, affecting its chemical properties and applications.

    5-Phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Contains a phenyl group instead of a dichlorophenyl group, leading to variations in reactivity and biological effects.

Uniqueness

5-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both dichlorophenyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various applications in scientific research and industry.

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